

5-Chloro-4-methoxysalicylaldehyde chemical properties

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Compound of Interest

Compound Name: 5-Chloro-4-methoxysalicylaldehyde

Cat. No.: B1455506

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An In-Depth Technical Guide to **5-Chloro-4-methoxysalicylaldehyde**: Properties, Synthesis, and Applications

Introduction

5-Chloro-4-methoxysalicylaldehyde is a substituted aromatic aldehyde that serves as a crucial intermediate in various fields of chemical synthesis. Its unique arrangement of functional groups—an aldehyde, a phenolic hydroxyl, a methoxy group, and a chlorine atom on an aromatic ring—imparts a versatile reactivity profile. This guide offers a comprehensive overview of its chemical and physical properties, spectral characteristics, synthetic pathways, and key applications, providing researchers, chemists, and drug development professionals with a detailed understanding of this valuable building block. The presence of multiple reactive sites allows for selective modifications, making it a foundational component in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials like dyes and fluorescent probes.[1]

Physicochemical and Structural Properties

The structural arrangement of **5-Chloro-4-methoxysalicylaldehyde** dictates its physical characteristics and chemical behavior. The molecule features an intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen, a common feature in salicylaldehyde derivatives that influences their conformational stability and reactivity.[2]

Table 1: Core Physicochemical Properties

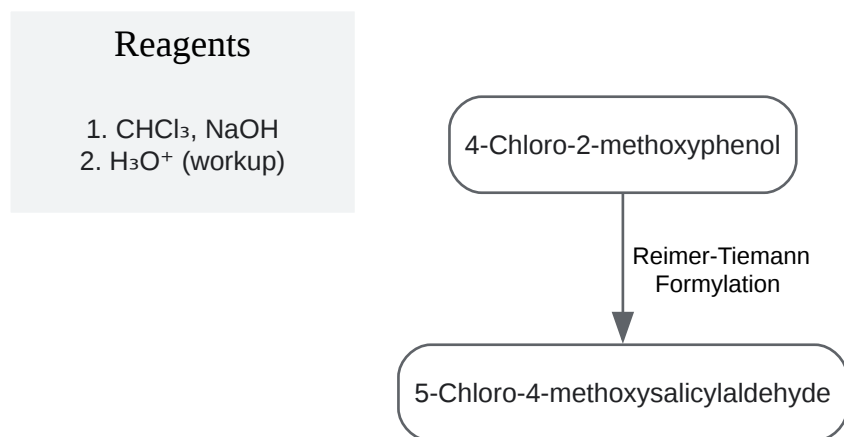
| Property | Value | Source |
|-------------------|--|----------|
| CAS Number | 89938-56-7 | [1][3] |
| Molecular Formula | C ₈ H ₇ ClO ₃ | [1][3] |
| Molecular Weight | 186.59 g/mol | [1][3] |
| Exact Mass | 186.0083718 Da | [3][4] |
| Appearance | Expected to be a crystalline solid | Inferred |
| LogP | 1.86670 | [3] |
| Storage | Room temperature, dry conditions | [1] |

Synthesis and Chemical Reactivity

Synthetic Pathway: The Reimer-Tiemann Reaction

A primary method for the synthesis of hydroxybenzaldehydes is the Reimer-Tiemann reaction, which facilitates the ortho-formylation of phenols.[5][6] This electrophilic aromatic substitution reaction utilizes chloroform (CHCl₃) and a strong base, such as sodium hydroxide (NaOH), to generate a dichlorocarbene (:CCl₂) intermediate.[7][8] The electron-rich phenoxide, formed by the deprotonation of the starting phenol, attacks the electrophilic dichlorocarbene. Subsequent hydrolysis yields the final aldehyde product.[5][7]

For **5-Chloro-4-methoxysalicylaldehyde**, a logical precursor would be 4-chloro-2-methoxyphenol. The reaction introduces the formyl (-CHO) group at the position ortho to the hydroxyl group.



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Caption: Proposed synthesis via Reimer-Tiemann reaction.

Experimental Protocol: Reimer-Tiemann Synthesis

The following protocol is a generalized procedure based on established methods for the Reimer-Tiemann reaction.^{[7][8]}

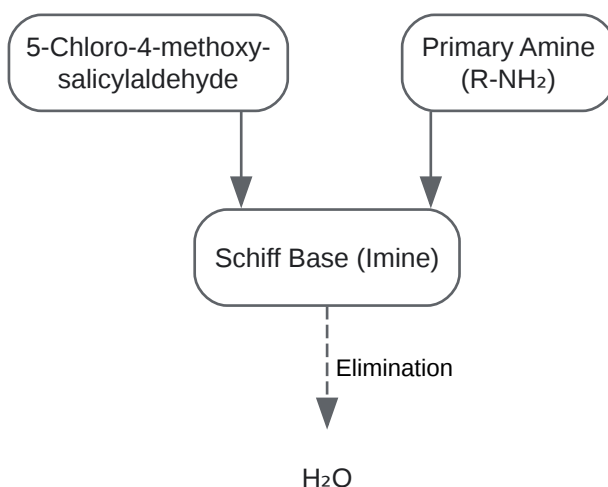
- **Preparation:** In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, dissolve the starting phenol (e.g., 4-chloro-2-methoxyphenol) (1.0 equiv) in an aqueous solution of sodium hydroxide (e.g., 20-40%) (approx. 8.0 equiv).
- **Heating:** Heat the biphasic mixture to approximately 60-70°C with vigorous stirring.^{[7][8]}
- **Reagent Addition:** Add chloroform (CHCl₃) (approx. 2.0-3.0 equiv) dropwise via the dropping funnel over a period of 1 hour. The reaction is often exothermic, so the addition rate should be controlled to maintain the temperature.^{[5][7]}
- **Reaction:** After the addition is complete, continue to stir the mixture at 60-70°C for 3-4 hours.
- **Workup:** Cool the reaction mixture to room temperature. Acidify the aqueous solution carefully with a dilute acid (e.g., HCl) to a pH of 4-5.
- **Extraction:** Extract the product from the aqueous layer using an organic solvent such as ethyl acetate or dichloromethane.

- Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure **5-Chloro-4-methoxysalicylaldehyde**.

Core Reactivity

The utility of **5-Chloro-4-methoxysalicylaldehyde** as a synthetic intermediate stems from its three primary reactive sites:

- Aldehyde Group: The electrophilic aldehyde carbon readily undergoes nucleophilic attack. It is particularly useful for forming Schiff bases (imines) through condensation reactions with primary amines. This reaction is fundamental in the synthesis of various biologically active heterocyclic compounds and ligands for metal complexes.^[1]
- Phenolic Hydroxyl Group: The acidic proton can be removed to form a phenoxide, which can act as a nucleophile in Williamson ether synthesis or other substitution reactions. The hydroxyl group also directs electrophilic aromatic substitution.
- Aromatic Ring: The ring is activated by the electron-donating hydroxyl and methoxy groups, though this is somewhat counteracted by the deactivating chloro group. It can still undergo further electrophilic substitution under specific conditions.



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Caption: Condensation reaction to form a Schiff base.

Spectral Data Interpretation

While a dedicated, published spectrum for **5-Chloro-4-methoxysalicylaldehyde** is not readily available, its spectral properties can be reliably predicted based on its constituent functional groups and data from analogous compounds like 5-chlorosalicylaldehyde and various methoxysalicylaldehydes.^{[2][9][10][11]}

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Frequencies | Rationale |
|---------------------|--|---|
| ^1H NMR | δ ~11.0 ppm (s, 1H, -OH) δ ~9.8 ppm (s, 1H, -CHO) δ ~7.0-7.5 ppm (2H, Ar-H) δ ~3.9 ppm (s, 3H, -OCH ₃) | The phenolic proton is deshielded due to intramolecular H-bonding. The aldehyde proton appears far downfield. Aromatic protons will appear as singlets or doublets depending on coupling. The methoxy protons are a characteristic singlet. |
| ^{13}C NMR | δ ~191-193 ppm (C=O) δ ~150-160 ppm (Ar-C-O) δ ~110-135 ppm (Ar-C) δ ~56 ppm (-OCH ₃) | The aldehyde carbonyl carbon is highly deshielded. Aromatic carbons attached to oxygen appear downfield. The methoxy carbon signal is typical for this functional group. [9] |
| IR Spectroscopy | ~3200 cm ⁻¹ (broad, O-H stretch) ~2850, 2750 cm ⁻¹ (C-H stretch, aldehyde) ~1650-1670 cm ⁻¹ (C=O stretch, aldehyde) ~1500-1600 cm ⁻¹ (C=C stretch, aromatic) ~1250 cm ⁻¹ (C-O stretch, ether) | The broad O-H band indicates hydrogen bonding. The aldehyde C-H stretches (Fermi doublets) and strong C=O stretch are characteristic. Aromatic and ether stretches confirm the structure. [2][11] |
| Mass Spectrometry | Molecular Ion (M ⁺) peak at m/z 186. Isotope peak (M+2) at m/z 188 (approx. 1/3 intensity of M ⁺). Fragments from loss of -CHO, -CH ₃ , -Cl. | The presence of chlorine results in a characteristic M+2 isotope pattern due to the natural abundance of ³⁵ Cl and ³⁷ Cl. |

Applications in Research and Drug Development

5-Chloro-4-methoxysalicylaldehyde is a versatile platform molecule for creating diverse chemical entities with significant biological and material applications.

- **Pharmaceutical Synthesis:** It is a key intermediate in the production of various pharmaceuticals.^[1] Derivatives of salicylaldehydes are integral to anticoagulants and vitamin K antagonists. Furthermore, hydrazones synthesized from related 5-methoxysalicylaldehyde have demonstrated potent, concentration-dependent antiproliferative activity against breast cancer cell lines, suggesting a promising avenue for drug discovery.^[12]
- **Agrochemicals and Dyes:** The reactive nature of the molecule allows for its incorporation into complex structures used in the development of pesticides and dyes.^{[1][2]}
- **Fluorescent Probes and Sensors:** The inherent fluorescence of the substituted aromatic system makes it a suitable precursor for creating chemical sensors and probes that can detect specific analytes.^[1]
- **Schiff Base and Ligand Chemistry:** Its ability to readily form Schiff bases makes it valuable in coordination chemistry for creating ligands that can chelate various metal ions. These metal complexes often possess unique catalytic or biological properties.

Safety and Handling

As with all laboratory chemicals, **5-Chloro-4-methoxysalicylaldehyde** should be handled with appropriate care in a well-ventilated fume hood.

- **Personal Protective Equipment (PPE):** Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- **Handling:** Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.^[1]

Conclusion

5-Chloro-4-methoxysalicylaldehyde is a multifunctional aromatic compound with significant value in organic synthesis. Its well-defined physicochemical properties, predictable spectral characteristics, and versatile reactivity make it an indispensable building block. From the foundational Reimer-Tiemann synthesis to its application in creating complex pharmaceuticals and materials, this guide underscores its importance for professionals in chemistry and drug

discovery. A thorough understanding of its properties is essential for leveraging its full potential in designing the next generation of advanced molecules.

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